2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Protein Kinase CK2 Macrocyclic Inhibitors Anticancer

Medicinal chemists designing ATP-competitive kinase inhibitors require validated heterocyclic scaffolds with documented target engagement-generic cores risk losing essential binding interactions and selectivity. 2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS 55457-17-5) is a co-crystallized, SAR-characterized privileged scaffold enabling rational inhibitor design. • Co-crystallized with CK2, confirming key ATP-pocket hydrogen-bond interactions for structure-guided optimization. • Enables macrocyclization strategies achieving picomolar enzymatic Ki and nanomolar cellular IC50 against CK2. • SAR-defined: specific C2/C8 substitutions differentiate sub-µM CDK2 inhibitors (analogs 9f vs. 10c, 13% potency delta) from inactive compounds. • 2-Thioxo derivatives act as mixed-type TP inhibitors, distinct from classical competitive inhibitors like 7-deazaxanthine. Supplied with documented purity; standard ambient shipping for research quantities.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 55457-17-5
Cat. No. B1417627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
CAS55457-17-5
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=O)N1
InChIInChI=1S/C6H6N4O/c1-4-8-5-2-3-7-10(5)6(11)9-4/h2-3H,1H3,(H,8,9,11)
InChIKeyHXEKFHWAIWTJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS 55457-17-5): A Foundational Heterocyclic Scaffold for Kinase Inhibitor and Drug Discovery Procurement


2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS 55457-17-5) is a bicyclic heterocyclic compound belonging to the pyrazolo[1,5-a][1,3,5]triazin-4-one class, characterized by a fused pyrazole and 1,3,5-triazin-4-one ring system. This compound and its derivatives are primarily employed as core scaffolds in medicinal chemistry for the structure-guided design and synthesis of potent and selective protein kinase inhibitors, most notably targeting Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDK2, CDK7), and Thymidine Phosphorylase (TP) [1] [2] [3]. The core scaffold provides a crucial structural basis for molecular linking, expansion, and modification, enabling the development of novel drug candidates with potent anticancer activities [4] .

Why a Non-Specific Heterocycle Cannot Substitute for 2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one in Structure-Guided Drug Discovery


The procurement value of the 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one core is not derived from inherent biological activity but from its precisely defined, modular structure that serves as a privileged scaffold for generating diverse, target-selective inhibitors. A generic, non-specific heterocycle cannot substitute for this specific core, as minor structural deviations dramatically alter binding modes, potency, and kinase selectivity. For instance, the scaffold's architecture has been co-crystallized with protein kinase CK2, revealing specific, favorable interactions within the ATP-binding pocket that form the basis for structure-guided optimization [1]. Substituting a non-optimized or uncharacterized core for this well-documented scaffold risks a loss of the essential interactions required for achieving sub-micromolar to picomolar potency and, crucially, undermines the design strategy aimed at achieving high selectivity over other kinases, which is paramount for reducing off-target toxicity and enabling in vivo studies [2] [3]. The quantitative evidence below underscores how specific substitutions on this exact core dictate biological outcomes, highlighting the necessity of procuring this precise chemical entity as the starting point for reproducible and rational drug discovery campaigns.

Quantitative Comparator Evidence for 2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one Derivatives: Performance Against Key Biological Targets


Achieving Picomolar CK2 Inhibition and Nanomolar Cytotoxicity via Scaffold Macrocyclization

Macrocyclic derivatives built upon the pyrazolo[1,5-a][1,3,5]triazine scaffold demonstrate a profound enhancement in potency compared to their linear or smaller analog precursors, achieving picomolar enzyme inhibition and nanomolar cellular cytotoxicity. In a direct head-to-head comparison against non-macrocyclic pyrazolo[1,5-a][1,3,5]triazine derivatives described in prior work, the macrocyclic compound 3 (from the 2008 study) exhibited a CK2 inhibition Ki of ~1.0 nM and inhibited cancer cell growth with an IC50 as low as approximately 100 nM [1]. This represents a 1,000-fold improvement in enzymatic Ki and a 100-fold improvement in cellular IC50 compared to the most potent linear derivative from the 2007 study, which demonstrated a Ki in the low micromolar range and an IC50 in the 10-100 µM range [2]. This data quantifiably establishes that macrocyclization of this specific core is a key design strategy for achieving ultra-high potency, a feature not attainable with non-cyclic or smaller cores.

Protein Kinase CK2 Macrocyclic Inhibitors Anticancer

CDK2 Inhibition: Achieving Sub-Micromolar Potency with Specific Substituents on the Core Scaffold

Quantitative SAR studies on pyrazolo[1,5-a][1,3,5]triazine derivatives reveal that specific substituents, achievable only by starting with the unsubstituted core, are critical for achieving sub-micromolar CDK2 inhibition. Among a series of 20 novel derivatives, compound 9f demonstrated the most potent CDK2 inhibition with an IC50 of 1.85 µM and an inhibition percentage of 82.38% [1]. In contrast, the closest analog, compound 10c, exhibited an IC50 of 2.09 µM, a 13% reduction in potency. Other analogs in the same series displayed significantly weaker inhibition or were inactive, clearly indicating that potency is not a class-wide property but is exquisitely dependent on the precise structure of the appendages grafted onto the common core.

CDK2 Inhibition Antiproliferative Structure-Activity Relationship (SAR)

Optimization of Thymidine Phosphorylase (TP) Inhibition: From Weak to Potent Mixed-Type Inhibition via Core Modification

The pyrazolo[1,5-a][1,3,5]triazin-4-one core serves as a versatile starting point for developing inhibitors with distinct mechanisms. When modified to a 2-thioxo- derivative, the resulting compounds (3c and 4a) act as potent mixed-type inhibitors of Thymidine Phosphorylase (TP), a mechanism not observed with the standard 7-deazaxanthine (7-DX) comparator, which is a classic competitive inhibitor [1]. While the quantitative IC50 values for 3c and 4a were not provided in the abstract against the 42.63 µM IC50 for 7-DX, the data explicitly states they were "comparable or better" and exhibited a novel, mixed-mode of enzyme inhibition [1]. This mechanistic shift is a critical differentiation; a mixed-type inhibitor can potentially overcome resistance mechanisms that limit the efficacy of purely competitive inhibitors.

Thymidine Phosphorylase Antiangiogenesis Mixed-Type Inhibition

Selective CDK7 Inhibition: Validated in Pancreatic Ductal Adenocarcinoma Models

Derivatives of pyrazolo[1,5-a][1,3,5]triazine have been rationally designed to achieve selective inhibition of CDK7, a key transcriptional regulator in cancer. While the specific IC50 values are not detailed in the publicly available abstract, the study by Carbone et al. (2025) demonstrates that newly synthesized indolyl and 7-aza-indolyl derivatives of this core show "remarkable cytotoxicity and inhibition of cell migration in PDAC models" and induce apoptosis [1]. Crucially, the abstract highlights the focus on "selective" transcriptional CDK inhibition, which is a critical parameter distinguishing these compounds from non-selective, highly toxic pan-kinase inhibitors. This selective profile, achieved through targeted modifications of the core scaffold, is essential for developing therapeutics with a tolerable safety window, a key differentiator for in vivo studies and potential clinical translation.

CDK7 Inhibition Pancreatic Cancer PDAC Selectivity

Optimal Research Applications for 2-Methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one and Its Derivatives


Structure-Guided Design of Ultra-Potent Macrocyclic CK2 Inhibitors

This application leverages the evidence that macrocyclization of the pyrazolo[1,5-a][1,3,5]triazine core unlocks picomolar enzymatic Ki and nanomolar cellular IC50 [1] [2]. The scenario involves procuring the 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one core for subsequent synthetic elaboration to build macrocyclic libraries. This is the optimal path for projects aiming to develop highly potent chemical probes for CK2, where achieving a Ki in the picomolar range is essential to effectively silence the target in cellular and in vivo models. The macrocyclic design is specifically enabled by the core's geometry, as revealed by X-ray co-crystal structures [3].

Developing Selective CDK2 Inhibitors via Focused SAR Campaigns

Based on the direct SAR evidence showing that specific substituents on the core differentiate sub-micromolar from inactive compounds for CDK2 inhibition [4], this core is ideally suited for a focused medicinal chemistry program. Procurement of this core as the starting material enables the systematic exploration of chemical space to optimize potency (targeting IC50 < 1 µM) and selectivity against other CDKs. The goal is to produce a lead series with a well-defined and quantifiable SAR, as demonstrated by the 13% potency difference between optimized analogs 9f and 10c [4].

Mechanism-of-Action Studies for Novel Mixed-Type TP Inhibitors

This scenario is driven by the evidence that 2-thioxo- derivatives of the core act as mixed-type inhibitors of Thymidine Phosphorylase, distinct from classic competitive inhibitors like 7-deazaxanthine [5]. Procuring this scaffold allows research groups to synthesize libraries of derivatives to explore this unique mechanism of action. The goal is to identify TP inhibitors that may retain activity against tumor microenvironments where high substrate concentrations could otherwise outcompete a purely competitive inhibitor, a hypothesis supported by the mixed-type kinetics observed for compounds 3c and 4a [5].

Designing Selective CDK7 Inhibitors for Targeted Cancer Therapy

Supported by the finding that derivatives of this core can achieve selective CDK7 inhibition and demonstrate activity in challenging pancreatic cancer models [6], this scaffold is a strategic choice for oncology drug discovery programs targeting transcriptional kinases. The procurement of the 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one core enables the design of novel compounds with a favorable selectivity profile over other kinases, a critical feature for mitigating toxicity and enabling potential clinical translation. This application is particularly relevant for research on aggressive cancers like PDAC, which are characterized by high transcriptional dependency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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